molecular formula C29H25NO4S3 B287876 phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone

phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone

Cat. No. B287876
M. Wt: 547.7 g/mol
InChI Key: UCSJVGQYETWMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfones and has been studied for its ability to act as an inhibitor of certain enzymes and receptors in the body.

Mechanism of Action

The mechanism of action of phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone involves its ability to inhibit certain enzymes and receptors in the body. Specifically, it has been found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. This inhibition of GSK-3β activity has been found to have potential therapeutic benefits in the treatment of cancer, inflammation, and neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone have been studied in various in vitro and in vivo models. It has been found to have anti-inflammatory and anti-cancer effects, as well as potential neuroprotective effects. Additionally, it has been found to have an effect on glucose metabolism and insulin signaling, which could have potential implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone in lab experiments is its ability to inhibit the activity of GSK-3β, which is involved in various cellular processes. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.

Future Directions

There are several future directions for the study of phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential therapeutic benefits in various disease areas. Finally, the development of more potent and selective inhibitors of GSK-3β could be explored, which could lead to the development of more effective treatments for various diseases.

Synthesis Methods

Phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone can be synthesized using a multi-step reaction process. The starting material is indole-2-carboxylic acid, which is converted into 3-(phenylsulfanyl)indole-2-carboxylic acid through a series of reactions involving thionyl chloride, sodium sulfide, and hydrochloric acid. The 3-(phenylsulfanyl)indole-2-carboxylic acid is then reacted with 1-(phenylsulfonyl)propan-2-ol in the presence of a dehydrating agent to form the final product, phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone.

Scientific Research Applications

Phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone has been studied for its potential therapeutic properties in various areas of scientific research. It has been found to act as an inhibitor of certain enzymes and receptors in the body, which makes it a promising candidate for the treatment of various diseases. Some of the areas of research where this compound has been studied include cancer, inflammation, and neurodegenerative diseases.

properties

Product Name

phenyl 1-[3-(phenylsulfanyl)-1-(phenylsulfonyl)-1H-indol-2-yl]propyl sulfone

Molecular Formula

C29H25NO4S3

Molecular Weight

547.7 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-[1-(benzenesulfonyl)propyl]-3-phenylsulfanylindole

InChI

InChI=1S/C29H25NO4S3/c1-2-27(36(31,32)23-16-8-4-9-17-23)28-29(35-22-14-6-3-7-15-22)25-20-12-13-21-26(25)30(28)37(33,34)24-18-10-5-11-19-24/h3-21,27H,2H2,1H3

InChI Key

UCSJVGQYETWMNN-UHFFFAOYSA-N

SMILES

CCC(C1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)SC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Canonical SMILES

CCC(C1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)SC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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